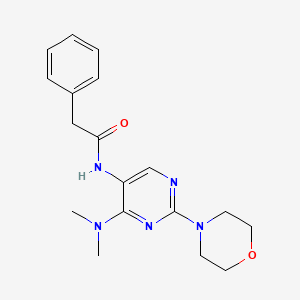

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-22(2)17-15(20-16(24)12-14-6-4-3-5-7-14)13-19-18(21-17)23-8-10-25-11-9-23/h3-7,13H,8-12H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFDHXAKTPABRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)CC2=CC=CC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-phenylacetamide is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesizing data from multiple studies to provide a comprehensive overview.

- Molecular Formula : C21H25N7O

- Molecular Weight : 393.47 g/mol

- CAS Number : 1561178-17-3

This compound features a morpholinopyrimidine moiety, which is significant for its biological interactions.

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-phenylacetamide acts primarily as an inhibitor of specific enzymes involved in cancer progression. It has been shown to interact with histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are often implicated in cancer biology.

Inhibition of HDACs

Research indicates that this compound exhibits potent inhibitory activity against human class I HDAC isoforms. For instance, a study demonstrated that it significantly increased the levels of acetylated histones, leading to cell cycle arrest and apoptosis in cancer cell lines such as SKM-1 . This suggests its potential as an anticancer agent.

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-phenylacetamide:

Case Study 1: Antitumor Efficacy

In vivo studies using xenograft models showed that N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-phenylacetamide demonstrated significant antitumor efficacy. The compound was administered orally and resulted in reduced tumor growth compared to control groups. Notably, the efficacy was enhanced in models with an intact immune system, indicating its potential for immunomodulatory effects .

Case Study 2: Pharmacokinetic Profile

A pharmacokinetic study revealed that this compound exhibited favorable absorption and distribution characteristics in animal models. It showed minimal metabolic variability across different species' hepatocytes, suggesting a stable pharmacological profile suitable for further development .

Scientific Research Applications

Organic Synthesis

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-phenylacetamide serves as a nucleophilic catalyst in several organic reactions, including:

- Esterifications

- Amide bond formations

Its ability to engage in nucleophilic attacks facilitates the creation of more complex molecules, which is critical for developing new pharmaceuticals and materials.

The compound exhibits significant biological activity, particularly in:

- Chromogenic assays : Used for detecting biological substances through colorimetric changes.

Preliminary studies suggest that it may influence enzyme activity or receptor binding, indicating potential therapeutic applications. However, comprehensive pharmacological studies are necessary to elucidate its efficacy against specific conditions.

Computational Chemistry and Crystallography

Crystallographic studies have provided insights into the intermolecular interactions of this compound, enhancing our understanding of its reactivity and stability in various environments. Computational methods can predict its behavior in biological systems, aiding in drug design and development.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Acts as a nucleophilic catalyst in esterification and amide bond formation | Facilitates complex molecule synthesis |

| Biological Activity | Potential efficacy in chromogenic assays | Modulates enzyme activity; further studies needed |

| Computational Chemistry | Insights into crystal structure and interactions | Aids in predicting reactivity and stability |

Case Study 1: Nucleophilic Catalysis

In a study focusing on nucleophilic catalysis, N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-phenylacetamide was utilized to enhance reaction rates in esterification processes. The results demonstrated a significant increase in yield compared to traditional catalysts, highlighting its effectiveness as a synthetic tool.

Case Study 2: Biological Interaction Studies

Research investigating the compound's interaction with various enzymes revealed that it could potentially inhibit certain pathways involved in disease progression. This study employed techniques such as surface plasmon resonance (SPR) to measure binding affinities, suggesting promising avenues for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrimidine Derivatives

a) 2-(2-n-Butyl-4-Hydroxy-6-Methyl-Pyrimidin-5-yl)-N,N-Dimethylacetamide ()

- Structure : Pyrimidine ring with hydroxy, n-butyl, and methyl substituents; N,N-dimethylacetamide at position 3.

- Key Differences: Lacks morpholino and dimethylamino groups; instead, a hydroxy group at position 4 and n-butyl at position 2.

- Implications: The hydroxy group may reduce metabolic stability compared to the dimethylamino-morpholino combination in the target compound. The n-butyl chain could increase lipophilicity but reduce solubility .

b) (E)-N-(4-(4-(Chlorbenzyloxy)-3-Chlorphenylamino)-3-Cyano-7-(Tetrahydrofuran-3-yloxy)Chinolin-6-yl)-4-(Dimethylamino)But-2-Enamide ()

- Structure: Quinoline core with chlorophenyl, tetrahydrofuran, and dimethylamino enamide substituents.

- Key Differences: Quinoline vs. pyrimidine backbone; dimethylamino is part of an enamide side chain rather than a pyrimidine substituent.

- Implications: The quinoline system may target different enzymes (e.g., kinases) compared to pyrimidine-based compounds. The enamide group introduces conformational rigidity absent in the target compound’s phenylacetamide .

Acetamide-Containing Compounds

a) N,N-Dimethyl-4-Nitrophenylacetamide ()

- Structure: Simple acetamide derivative with nitro and dimethylamino groups on a phenyl ring.

- Key Differences : Lacks the pyrimidine scaffold; nitro group introduces strong electron-withdrawing effects.

- Implications : The nitro group may confer reactivity (e.g., as a synthetic intermediate) but could pose toxicity risks, unlike the target compound’s pyrimidine-based design .

b) 3-Chloro-N-Phenyl-Phthalimide ()

- Structure : Phthalimide core with chloro and phenyl substituents.

- Key Differences: Phthalimide ring system vs. pyrimidine; chloro substituent instead of amino groups.

- Implications : The phthalimide structure is associated with polymer synthesis (e.g., polyimides), highlighting divergent applications compared to the acetamide-pyrimidine target compound .

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Solubility (Predicted) | Potential Applications |

|---|---|---|---|---|

| Target Compound | Pyrimidine | 4-(Dimethylamino), 2-morpholino, phenylacetamide | Moderate (polar groups) | Drug discovery (kinase inhibitors) |

| 2-(2-n-Butyl-4-Hydroxy-6-Methyl-Pyrimidin-5-yl)-N,N-Dimethylacetamide | Pyrimidine | Hydroxy, n-butyl, N,N-dimethylacetamide | Low (hydroxy vs. alkyl) | Intermediate in synthesis |

| (E)-N-(4-(Chlorbenzyloxy)-...-Enamide | Quinoline | Chlorophenyl, dimethylamino enamide | Low (quinoline backbone) | Anticancer agents |

| N,N-Dimethyl-4-Nitrophenylacetamide | Phenyl | Nitro, dimethylamino | Moderate | Synthetic intermediate |

| 3-Chloro-N-Phenyl-Phthalimide | Phthalimide | Chloro, phenyl | Low | Polymer synthesis |

Research Findings and Implications

- Synthetic Routes: The target compound’s synthesis likely involves haloformate-mediated amidation (similar to ) to introduce the acetamide group, followed by nucleophilic substitution for the morpholino and dimethylamino groups .

- Bioactivity: Pyrimidines with morpholino and dimethylamino groups are frequently explored as kinase inhibitors. The target compound’s structure aligns with inhibitors of PI3K/mTOR pathways, whereas quinoline-based analogues () may target topoisomerases .

- Physicochemical Properties: The morpholino group in the target compound improves aqueous solubility compared to purely alkyl-substituted pyrimidines (e.g., n-butyl in ). However, the phenylacetamide may limit blood-brain barrier penetration relative to sulfonamide derivatives () .

Q & A

Basic: What synthetic routes are commonly employed for N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-phenylacetamide, and what are critical optimization parameters?

Answer:

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A general approach includes:

Pyrimidine Core Formation : Reacting 4-chloro-5-nitro-pyrimidine with dimethylamine to introduce the dimethylamino group.

Morpholine Substitution : Replacing the nitro group with morpholine under reflux conditions in anhydrous tetrahydrofuran (THF) .

Acetamide Coupling : Introducing the phenylacetamide moiety via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) or nucleophilic acyl substitution .

Key Optimization Factors :

- Temperature control during morpholine substitution to avoid side reactions (e.g., over-alkylation).

- Catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling efficiency .

- Purity of intermediates monitored by TLC/HPLC .

Basic: Which spectroscopic and analytical methods are critical for structural confirmation of this compound?

Answer:

- 1H/13C NMR : Assign peaks for the dimethylamino group (δ ~2.8–3.2 ppm for CH₃), morpholine ring protons (δ ~3.6–3.8 ppm), and phenylacetamide aromatic protons (δ ~7.2–7.5 ppm) .

- HRMS : Confirm molecular weight (calculated for C₁₉H₂₄N₅O₂: 362.1934) with <2 ppm error .

- FT-IR : Identify carbonyl (C=O, ~1680–1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .

- XRD : Optional for crystalline form analysis (see for analogous compounds).

Advanced: How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved during characterization?

Answer:

- Dynamic Effects : Investigate rotational barriers in the morpholine ring using variable-temperature NMR to explain anomalous splitting .

- Solvent Polarity : Compare spectra in DMSO-d₆ vs. CDCl₃; hydrogen bonding in DMSO may deshield aromatic protons .

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., unreacted intermediates) contributing to extra peaks .

- DFT Calculations : Simulate expected chemical shifts using software like Gaussian to validate assignments .

Advanced: What strategies are effective in improving the yield of the final coupling step (phenylacetamide introduction)?

Answer:

- Pre-activation of Carboxylic Acid : Convert phenylacetic acid to its acid chloride using SOCl₂ or HATU for better electrophilicity .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) or copper(I) iodide for Ullmann-type couplings .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states, but avoid prolonged heating to prevent decomposition .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 1–2 hours with controlled temperature (80–100°C) .

Basic: What are the primary stability concerns for this compound under storage conditions?

Answer:

- Hydrolysis : The acetamide group is prone to hydrolysis in aqueous or humid environments. Store under inert gas (argon) with desiccants .

- Photodegradation : Protect from light using amber vials; monitor UV-vis spectra for degradation products (λ ~270 nm) .

- Thermal Stability : Conduct TGA/DSC to determine decomposition temperature (>150°C recommended for long-term storage) .

Advanced: How can computational modeling guide the analysis of this compound’s interaction with biological targets (e.g., kinases)?

Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinity to kinase ATP-binding pockets, focusing on hydrogen bonds between the morpholine oxygen and conserved residues (e.g., Glu91 in EGFR) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the pyrimidine core in aqueous environments .

- QSAR Models : Corporate substituent effects (e.g., dimethylamino vs. methoxy) on IC₅₀ values using datasets from analogous compounds .

Advanced: What experimental approaches can resolve contradictions in biological activity data (e.g., varying IC₅₀ values across assays)?

Answer:

- Assay Standardization : Use a common cell line (e.g., HEK293) and control compounds (e.g., staurosporine) to normalize results .

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

- Metabolic Stability Testing : Compare activity in cell-based vs. cell-free assays to rule out efflux pump interference .

Basic: What are recommended protocols for solubility testing in pre-clinical studies?

Answer:

- pH-Dependent Solubility : Prepare buffers (pH 1.2–7.4) and measure saturation solubility via shake-flask method with HPLC quantification .

- Co-Solvent Systems : Test DMSO/PEG 400 mixtures (≤10% DMSO) to mimic in vivo conditions .

- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous solutions at 25°C and 37°C .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway elucidation?

Answer:

- Tracer Studies : Synthesize ¹³C-labeled phenylacetamide to track metabolites via LC-MS/MS in hepatocyte incubations .

- Stable Isotope-Resolved NMR : Map ¹⁵N-labeled dimethylamino group transformation in urine samples from animal models .

- Kinetic Isotope Effects (KIE) : Compare degradation rates of labeled vs. unlabeled compounds to identify rate-limiting steps .

Advanced: What crystallographic techniques are suitable for analyzing polymorphic forms of this compound?

Answer:

- PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data (e.g., CIF files) .

- SC-XRD : Grow crystals via slow evaporation in ethyl acetate/hexane and solve structures using SHELX .

- DSC/TGA : Correlate thermal events (e.g., melting points) with polymorph transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.